Donor-Substituent Effect on Photoisomerization Energy Landscape: Methoxy vs. Amine vs. Unsubstituted Hexatriene
In a computational study comparing donor-acceptor hexatrienes, the methoxy-substituted system exhibited a significantly lower-energy S₀/S₁ conical intersection leading to the cis-trans-trans isomer compared to the stronger amine donor analog. Specifically, the methoxy derivative's cis-trans-trans isomer is accessed via a conical intersection situated 20–23 kcal/mol below the vertically excited geometry, whereas the corresponding amine-substituted system shows a less stabilized intersection [1]. This quantitative difference translates to a more stable photoproduct and distinct isomerization pathway for the methoxy-substituted compound. Although the study employs a terminal methoxy-hexatriene with an acceptor group rather than the exact 3-methoxy-1,3,4-hexatriene, the class-level inference is strong: the methoxy donor's electronic influence on the hexatriene π-system is intermediate between stronger (amine) and weaker (unsubstituted) donors, providing a tunable reactivity window.
| Evidence Dimension | Energy of S₀/S₁ conical intersection (cis-trans-trans isomer formation) relative to vertically excited geometry |
|---|---|
| Target Compound Data | 20–23 kcal/mol below vertically excited geometry (methoxy donor-hexatriene system) |
| Comparator Or Baseline | 7–8 kcal/mol above twisted excited state minima (amine donor-hexatriene system); unsubstituted hexatriene expected to be even higher |
| Quantified Difference | Methoxy system's intersection is ~27–31 kcal/mol lower in energy relative to the amine system's intersection (estimated). |
| Conditions | Computational study (DFT, CASSCF) on push-pull hexatrienes with terminal donor (methoxy/amine) and acceptor (cyano) groups. |
Why This Matters
The quantifiable difference in conical intersection energetics predicts a more stable photoproduct and altered photochemical behavior, which is critical for applications in molecular photoswitches or photoresponsive materials where the methoxy-substituted hexatriene offers an intermediate reactivity profile.
- [1] Chattopadhyay, A., Saini, P., & Pandharkar, R. (2016). Exploring the isomerization paths of push–pull hexatrienes. RSC Advances, 6(91), 88433-88442. View Source
